Inhibitory Activity of a Structurally Related 1,4-Benzothiazine Against Human ALDH3A1
A structurally analogous compound from the US9328112 patent family, which features a 3,4-dihydro-2H-1,4-benzothiazine core, demonstrated inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) [1]. ALDH3A1 is an enzyme implicated in cancer cell resistance to chemotherapeutics like oxazaphosphorines. While direct data for 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde is not available, this data provides a class-level inference for the potential of related scaffolds.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | US9328112, A24 (structurally related 1,4-benzothiazine derivative) with an IC50 = 2.10E+3 nM (2.1 µM) |
| Quantified Difference | Not applicable for direct comparison |
| Conditions | Spectrophotometric analysis of inhibition of human ALDH3A1-mediated benzaldehyde oxidation after a 1-minute preincubation. |
Why This Matters
This demonstrates that the 1,4-benzothiazine scaffold can be optimized to engage a specific enzyme target, which is relevant for cancer research and drug discovery programs evaluating this chemical space.
- [1] BindingDB. (2014). BDBM50447072 CHEMBL1890994::US9328112, A24. Affinity Data: IC50: 2.10E+3nM. View Source
